4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzodioxolyl Groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Hydroxylation and Methoxylation: These functional groups can be introduced through selective hydroxylation and methoxylation reactions using specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: Aromatic substitution reactions can occur on the benzodioxolyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In the industry, the compound may be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H25NO10 |
---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(1,3-benzodioxol-5-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H25NO10/c1-34-22-10-17(11-23(35-2)28(22)36-3)25-24(26(31)16-5-7-19-21(9-16)40-14-38-19)27(32)29(33)30(25)12-15-4-6-18-20(8-15)39-13-37-18/h4-11,25,31H,12-14H2,1-3H3/b26-24+ |
InChI Key |
NUCAMGUCUYXAJT-SHHOIMCASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC4=C(C=C3)OCO4)\O)/C(=O)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC4=C(C=C3)OCO4)O)C(=O)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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